![molecular formula C27H26N2O4 B3175723 Cyclopentanecarboxylic acid, 2-[[4'-[[(phenylamino)carbonyl]amino][1,1'-biphenyl]-4-yl]carbonyl]-, methyl ester, (1R,2R)- CAS No. 959122-10-2](/img/structure/B3175723.png)
Cyclopentanecarboxylic acid, 2-[[4'-[[(phenylamino)carbonyl]amino][1,1'-biphenyl]-4-yl]carbonyl]-, methyl ester, (1R,2R)-
Overview
Description
This compound is a derivative of cyclopentanecarboxylic acid, which is an organic compound with the formula C5H9CO2H . The compound you’re asking about has additional functional groups attached to the cyclopentanecarboxylic acid core, including a phenylamino carbonyl group and a biphenyl group. It also is a methyl ester of the carboxylic acid .
Scientific Research Applications
Enzymatic Resolution and Synthesis of Nucleosides
The enzymatic resolution of cyclopentanecarboxylic acid derivatives has been explored for the synthesis of carbocyclic nucleosides. Esterases and lipases were used to resolve racemic mixtures of 4-amino-cyclopentanecarboxylic acid methyl ester derivatives. The study found that the functionalization of the amino group significantly influenced the hydrolysis rate and enantioselectivity, demonstrating the compound's potential as an intermediate in nucleoside production (Mahmoudian et al., 1992).
Synthesis of Geometric Isomers and Conformational Studies
Research into the synthesis of geometric isomers of cyclopentanecarboxylic acid derivatives revealed insights into the structural and conformational properties of these compounds. The hydrolysis of specific esters produced mixtures of trans- and cis-isomers, contributing to the understanding of their chemical behavior and potential applications in medicinal chemistry (Curry et al., 1993).
Development of Enantiopure Compounds
Asymmetric syntheses of enantiopure cyclopentanecarboxylic acid derivatives have been achieved, demonstrating the potential for creating compounds with specific optical purities for use in pharmaceuticals and research. These methods involve diastereoselective rearrangements and ring-closure metathesis, highlighting the versatility of cyclopentanecarboxylic acid derivatives in synthetic chemistry (Davies et al., 2013).
Peptide and Peptoid Conformational Studies
The synthesis of novel cyclopentanecarboxylic acid derivatives for use in peptide and peptoid conformational studies showcases the compound's utility in probing the structural aspects of biomolecules. By limiting the conformational flexibility of the side chain, researchers can gain insights into the behavior and function of peptides and peptoids in biological systems (Horwell et al., 1994).
Inhibition of Enzymatic Synthesis
Cyclopentanecarboxylic acid derivatives have been studied for their inhibitory effects on the enzymatic synthesis of S-adenosyl-L-methionine, a key metabolite in the methylation process critical for various biological functions. This research points to the potential for developing novel inhibitors based on cyclopentanecarboxylic acid derivatives for therapeutic applications (Coulter et al., 1974).
Anticonvulsant Activity Study
The synthesis of amino amides and amino esters based on cyclopentanecarboxylic acid derivatives has been explored for their anticonvulsant activities. This research underlines the potential for developing new anticonvulsant drugs leveraging the chemical framework of cyclopentanecarboxylic acid derivatives (Arustamyan et al., 2019).
properties
IUPAC Name |
methyl (1R,2R)-2-[4-[4-(phenylcarbamoylamino)phenyl]benzoyl]cyclopentane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4/c1-33-26(31)24-9-5-8-23(24)25(30)20-12-10-18(11-13-20)19-14-16-22(17-15-19)29-27(32)28-21-6-3-2-4-7-21/h2-4,6-7,10-17,23-24H,5,8-9H2,1H3,(H2,28,29,32)/t23-,24-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIRKROHIMEFOI-DNQXCXABSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC1C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCC[C@H]1C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentanecarboxylic acid, 2-[[4'-[[(phenylamino)carbonyl]amino][1,1'-biphenyl]-4-yl]carbonyl]-, methyl ester, (1R,2R)- |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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